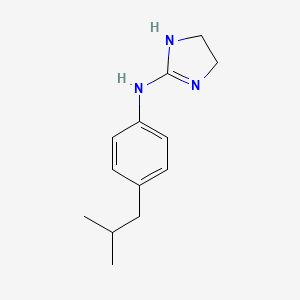
2,3,5-Trichloro-4-ethenyl-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trichloro-4-ethenyl-6-methoxyphenol is an organic compound with a complex structure, characterized by the presence of multiple chlorine atoms, a vinyl group, and a methoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4-ethenyl-6-methoxyphenol typically involves multiple steps, starting with the chlorination of a suitable phenol derivative. The vinyl group can be introduced through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst. The methoxy group is usually introduced via methylation using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trichloro-4-ethenyl-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenols.
Aplicaciones Científicas De Investigación
2,3,5-Trichloro-4-ethenyl-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trichloro-4-ethenyl-6-methoxyphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine atoms and vinyl group can participate in electrophilic and nucleophilic reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrachloro-4-methoxyphenol: Similar structure but with an additional chlorine atom.
2,3,5-Trichloro-4-methoxyphenol: Lacks the vinyl group.
Uniqueness
2,3,5-Trichloro-4-ethenyl-6-methoxyphenol is unique due to the presence of both a vinyl group and a methoxy group on the phenol ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
127054-75-5 |
|---|---|
Fórmula molecular |
C9H7Cl3O2 |
Peso molecular |
253.5 g/mol |
Nombre IUPAC |
2,3,5-trichloro-4-ethenyl-6-methoxyphenol |
InChI |
InChI=1S/C9H7Cl3O2/c1-3-4-5(10)7(12)8(13)9(14-2)6(4)11/h3,13H,1H2,2H3 |
Clave InChI |
JVTWRVNETUEULT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1Cl)C=C)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


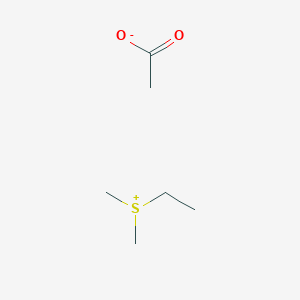
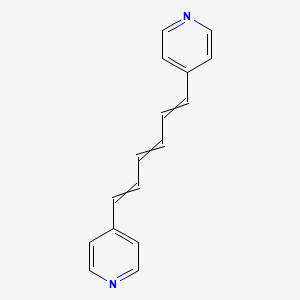
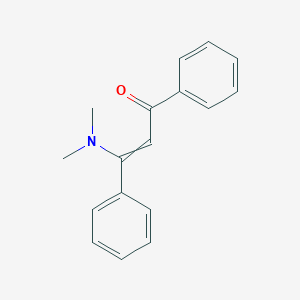

![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
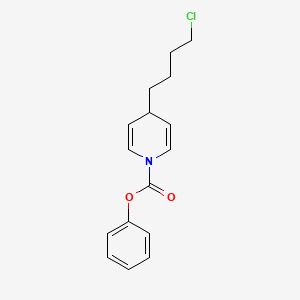
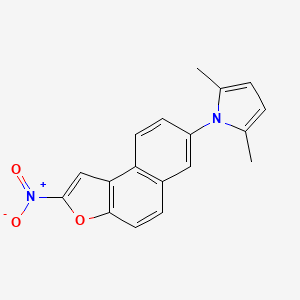
![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)



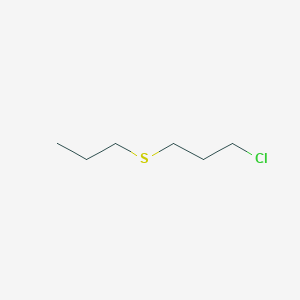
![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
